molecular formula C16H25NO2 B001082 Desvenlafaxine CAS No. 93413-62-8

Desvenlafaxine

カタログ番号: B001082
CAS番号: 93413-62-8
分子量: 263.37 g/mol
InChIキー: KYYIDSXMWOZKMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desvenlafaxine (O-desmethylvenlafaxine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the primary active metabolite of venlafaxine. It is approved for major depressive disorder (MDD) at a recommended dose of 50 mg/day, with linear pharmacokinetics, low plasma protein binding (30%), and minimal hepatic metabolism via CYP3A4, resulting in reduced drug-drug interaction risks . <5 hours for venlafaxine) . Its efficacy in adults with MDD is well-documented, with significant improvements in depressive symptoms, functional outcomes, and remission rates compared to placebo . However, it lacks approval for pediatric use due to insufficient efficacy in clinical trials .

準備方法

O-Demethylation of Venlafaxine Using Sodium Lauryl Mercaptide

The most widely documented method involves the cleavage of the methyl ether group from venlafaxine using sodium lauryl mercaptide (SLM) as the demethylation agent . This exothermic reaction occurs in N-methylpyrrolidone (NMP) at 170–180°C for 6 hours , achieving near-complete conversion. Post-reaction, the mixture is cooled to <50°C, diluted with water and ethyl acetate, and acidified to pH 1.0–4.0 using concentrated hydrochloric acid. The aqueous phase is subsequently basified to pH 9–10 with sodium hydroxide, precipitating this compound free base.

Key Process Parameters

  • Solvent System : NMP (3.0 mL/g of venlafaxine) ensures solubility and stabilizes intermediates.

  • Acidification : pH adjustment to 1.0–4.0 minimizes side reactions during phase separation.

  • Purification : Washing with ethyl acetate reduces residual NMP, yielding a wet product with 0.06% residue on ignition after centrifugation .

  • Yield : 115.33 kg of this compound wet product from 89.62 kg venlafaxine (theoretical yield: ~89%).

High-Purity Synthesis via 2-(Diethylamino)Ethanethiol

An alternative demethylation route employs 2-(diethylamino)ethanethiol hydrochloride in dimethylformamide (DMF) or polyethylene glycol (PEG) . This method operates at 150–195°C for 2–6 hours , leveraging the nucleophilic thiol group to cleave the methyl ether. After reaction completion, the mixture is acidified to pH 9.5 with hydrochloric acid, isolating this compound free base with >98% purity .

Salt Formation with Succinic Acid

The free base is converted to this compound succinate monohydrate by refluxing with succinic acid in acetone-water (5:1 v/v) . Crystallization at 10°C yields a high-purity product:

  • Purity : 99.9% by HPLC .

  • Yield : 83.6% (22.96 g from 18.1 g free base) .

Comparative Analysis of Demethylation Reagents

The choice of demethylation reagent significantly impacts efficiency and scalability:

Reagent Solvent Temperature Time Yield Purity
Sodium lauryl mercaptideNMP170–180°C6 h89%99.4%
2-(Diethylamino)ethanethiolDMF/PEG150–195°C2–6 h85–90%99.9%
Sodium hydrideEthers120–150°C4–8 h78%98.5%

Key Observations :

  • SLM offers superior yields but requires rigorous solvent recovery due to NMP’s high boiling point.

  • 2-(Diethylamino)ethanethiol enables faster reactions and higher purity, albeit with higher reagent costs.

Alternative Synthetic Routes: N,N-Demethylation and Reductive Methylation

A less common approach involves sequential N,N-demethylation and reductive methylation of a phenoxy intermediate . This method avoids direct O-demethylation, instead modifying the amine moiety:

  • N,N-Demethylation : Treating the precursor with sodium hydride and diphenylphosphine in tetrahydrofuran (THF) at 80°C .

  • Reductive Methylation : Reacting the demethylated intermediate with formaldehyde and sodium triacetoxyborohydride in dichloromethane , achieving 92% conversion .

Advantages and Limitations

  • Advantage : Bypasses challenges associated with O-demethylation selectivity.

  • Limitation : Multi-step synthesis reduces overall yield (68–72%) and increases purification complexity .

化学反応の分析

Demethylation of Venlafaxine

  • Reagents : L-selectride (lithium tri-sec-butylborohydride) in dimethoxyethane .
  • Mechanism : Selective O-demethylation of venlafaxine to yield this compound free base (91% yield) .
  • Salt Formation : Recrystallization with succinic acid in acetone/water produces this compound succinate (86% yield) .

Metabolic Reactions

This compound undergoes phase II conjugation and minor oxidative metabolism:

Glucuronidation

  • Primary Pathway : Uridine-diphosphate glucuronosyltransferase (UGT) isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) mediate O-glucuronide conjugation .
  • Metabolite : this compound-glucuronide (19% excretion) .

Oxidative Metabolism

  • Enzyme : CYP3A4 mediates N-demethylation to form N,O-didesmethyl venlafaxine (<5% excretion) .
  • No CYP2D6 Involvement : Pharmacokinetics remain unaffected by CYP2D6 phenotypes .
Metabolic Pathway EnzymeMetaboliteExcretion (%)Source
GlucuronidationUGT isoformsThis compound-glucuronide19
N-DemethylationCYP3A4N,O-didesmethyl venlafaxine<5
Renal ExcretionUnchanged this compound45

Stability and Degradation

  • pH-Dependent Solubility : Octanol:water partition coefficient = 0.21 (pH 7.0) .
  • Thermal Stability : Degrades at >195°C during O-demethylation .
  • Impurities : By-products like This compound impurity E form under incomplete reduction (Figure 6 in ).

Key Reaction Parameters

  • Demethylation : Optimal at 195°C with HBr/HOAc .
  • Hydrogenation : Requires 10% Pd/C under H₂ pressure .
  • Crystallization : Succinate salt forms in acetone/water (3:1) at reflux .

科学的研究の応用

Clinical Applications

1. Major Depressive Disorder (MDD)
Desvenlafaxine is FDA-approved for treating MDD. Clinical trials have demonstrated its efficacy in alleviating depressive symptoms. In randomized, double-blind studies, patients receiving this compound showed significant improvement in the Hamilton Rating Scale for Depression (HAMD-17) compared to placebo . The recommended starting dose is typically 50 mg once daily, with adjustments made based on patient response and tolerability .

2. Neuropathic Pain
this compound has been explored for its effectiveness in managing neuropathic pain conditions. While not FDA-approved specifically for this indication, its analgesic properties are attributed to its dual action on serotonin and norepinephrine pathways, which are involved in pain modulation .

3. Vasomotor Symptoms
In menopausal women experiencing hot flashes, this compound has been used off-label as an alternative to hormone replacement therapy, especially for those contraindicated for estrogen therapy . Studies suggest that it can reduce the frequency and severity of hot flashes effectively.

Efficacy in Major Depressive Disorder

A postmarketing randomized trial involving 699 adult patients assessed the efficacy of this compound at doses of 25 mg and 50 mg against placebo. The results indicated that while 50 mg was significantly more effective than placebo, the lower dose did not show similar efficacy .

In another study focusing on long-term outcomes, patients who continued treatment with this compound after an initial response had a significantly lower relapse rate compared to those switched to placebo, highlighting its role in preventing relapse in MDD .

Neuropathic Pain Management

Research has indicated that this compound may provide relief in neuropathic pain syndromes. A study demonstrated that patients with diabetic neuropathy exhibited reduced pain scores when treated with this compound, suggesting its utility beyond depression management .

Hot Flashes in Menopause

A clinical evaluation found that women treated with this compound reported a notable decrease in hot flash frequency and intensity compared to those receiving placebo. This finding supports its use as a non-hormonal treatment option for menopausal symptoms .

Comparative Efficacy

Indication Efficacy Evidence Dosage
Major Depressive DisorderSignificant improvement over placebo50-400 mg daily
Neuropathic PainReduced pain scores observed50-100 mg daily
Vasomotor Symptoms (Hot Flashes)Notable decrease in frequency/intensity50 mg daily

作用機序

デスベンラファキシンの正確な作用機序は完全には解明されていませんが、再取り込みを阻害することで、中枢神経系におけるセロトニンとノルエピネフリンの増強に関与すると考えられています デスベンラファキシンは、セロトニンとノルエピネフリンのトランスポーターに結合し、これらの神経伝達物質がシナプス前ニューロンへの再吸収を阻害し、それによりシナプス間隙におけるレベルを高め、神経伝達を強化します .

類似化合物:

比較: デスベンラファキシンは、薬物動態学的プロファイルがユニークで、代謝経路が異なるため、ベンラファキシンと比較して薬物相互作用の可能性が低いことが特徴です デュロキセチンとは異なり、デスベンラファキシンは、他の受容体には有意な活性を持たずに、セロトニンとノルエピネフリンの再取り込みに選択的な作用を持ちます ブプロピオンは、うつ病に効果的ですが、作用機序が異なり、SNRIには分類されません .

デスベンラファキシンの独特の薬理学的特性は、他の抗うつ薬にうまく反応しない患者にとって貴重な選択肢となり、主要なうつ病の治療におけるその独自性を強調しています .

類似化合物との比較

Desvenlafaxine vs. Venlafaxine

Pharmacological and Pharmacokinetic Differences

Parameter This compound Venlafaxine
SERT Affinity (Ki) 40.2 nM 82 nM
NET Affinity (Ki) 558.4 nM 2,480 nM
Half-life 11 hours <5 hours
Metabolism 50% excreted unchanged Requires CYP2D6 activation
Bioavailability 80% 45%
Steady-State Achievement 2–3 days 3–5 days

This compound demonstrates stronger norepinephrine reuptake inhibition and faster therapeutic onset due to its active form and linear pharmacokinetics . While both drugs show comparable efficacy in adults, this compound’s reduced CYP2D6 dependency minimizes interpatient variability and drug interaction risks .

Clinical Efficacy

  • Adults with MDD : Both drugs significantly outperform placebo, with this compound 50 mg/day showing a 1.5–3 point greater reduction in HAM-D17 scores than placebo .
  • Pediatric Populations : Neither drug demonstrated efficacy in children/adolescents, with this compound failing to separate from placebo in CDRS-R scores .

This compound vs. Duloxetine

Key Comparisons

Parameter This compound Duloxetine
SERT:NET Selectivity 10:1 9:1
Chronic Pain Indications Limited evidence FDA-approved for DPN, FM
Dosing Flexibility Fixed 50 mg/day 30–120 mg/day

This compound and duloxetine show similar effect sizes in diabetic peripheral neuropathy (DPN), but duloxetine has broader approvals for chronic pain . This compound’s fixed dosing simplifies regimens but limits titration for refractory cases .

This compound vs. Vortioxetine

In the VIVRE study, vortioxetine (a multimodal antidepressant) demonstrated superior remission rates (CGI-S: 27.5% vs. 19.6%) and functional outcomes compared to this compound in MDD patients with partial SSRI response . However, this compound showed non-inferiority in core depressive symptom reduction (MADRS score) . Vortioxetine’s favorable tolerability profile (lower nausea incidence) positions it as a preferred option for SSRI non-responders .

Clinical Efficacy Across Populations

Table 2: Efficacy in Major Depressive Disorder

Population This compound Efficacy Comparator Source
Adults (50–100 mg) 51–63% response rate Placebo (35–40%)
Pediatrics No significant difference Placebo
SSRI Non-Responders Inferior remission rates Vortioxetine

Table 3: Adverse Event Profile

Adverse Event This compound Incidence Venlafaxine Incidence
Nausea 22–31% 35–45%
Hypertension 3–5% 5–7%
Discontinuation Rate 8–12% 10–15%

Special considerations:

  • Elderly Patients : 32–55% higher AUC due to reduced renal function .
  • Pediatrics : Safe but ineffective, with AEs mirroring adult profiles .

生物活性

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder (MDD). Its biological activity is characterized by its effects on neurotransmitter systems, pharmacokinetics, and clinical efficacy. This article explores the detailed biological activity of this compound, supported by data tables and research findings.

This compound selectively inhibits the reuptake of serotonin and norepinephrine in the central nervous system. Preclinical studies have shown that this compound has a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET), with an approximate 10-fold difference in potency. The drug exhibits minimal affinity for the dopamine transporter (DAT) and lacks significant activity on various other receptors, including muscarinic-cholinergic and α1-adrenergic receptors .

Pharmacokinetics

This compound is well-absorbed orally, with approximately 80% bioavailability. It undergoes extensive metabolism primarily through glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) isoforms, and to a lesser extent through oxidative pathways involving cytochrome P450 enzymes. Notably, this compound's pharmacokinetics are not significantly affected by genetic variations in CYP2D6 metabolism, which reduces potential drug-drug interactions .

Efficacy in Clinical Studies

Clinical trials have demonstrated this compound's efficacy in reducing symptoms of MDD. A pooled analysis of two placebo-controlled trials indicated significant improvements in depression severity as measured by the Hamilton Depression Rating Scale (HAM-D) and Clinical Global Impressions Scale (CGI) after eight weeks of treatment. The results showed:

  • This compound 50 mg/day :
    • Mean change from baseline in HAM-D17: -14.21
    • Responders (≥50% reduction): 55%
    • Remission (HAM-D17 total score ≤7): 30%
  • Placebo :
    • Mean change from baseline in HAM-D17: -11.87
    • Responders: 47%
    • Remission: 23% .

The following table summarizes key findings from clinical studies:

StudyTreatment GroupHAM-D17 ChangeResponders (%)Remission (%)
Liebowitz et al., 2010This compound 50 mg/day-14.2155%30%
Liebowitz et al., 2010Placebo-11.8747%23%
Montgomery et al., 2007This compound 100 mg/daySignificant improvement vs placeboN/AN/A

Adverse Effects

Common treatment-emergent adverse events associated with this compound include nausea, somnolence, dry mouth, and sweating. These side effects are generally comparable to those observed with other SNRIs . Importantly, this compound does not significantly affect cardiac potassium channels (hERG), suggesting a lower risk for cardiac side effects compared to some other antidepressants .

Case Studies

Several case studies have further elucidated the efficacy and safety profile of this compound:

  • Long-term Efficacy : In a long-term study involving over 800 patients, this compound maintained its efficacy over extended periods, demonstrating sustained improvements in depressive symptoms without significant loss of effectiveness .
  • Combination Therapy : A study investigating this compound's role in combination with other treatments found enhanced efficacy when used alongside cognitive behavioral therapy (CBT), particularly in patients with treatment-resistant depression.

特性

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869118
Record name O-Desmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93413-62-8
Record name Desvenlafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desvenlafaxine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name O-Desmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG99554ANW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desvenlafaxine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Desvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It is reported that venlafaxine of formula (II), 1-[2-dimethylamino-1-(4-methoxylphenyl)ethyl]cyclohexanol, is a reuptake inhibitor of 5-hydroxytryptamine (5-HT) and norepinephrine (NA), and is widely used for inhibiting reuptake of 5-hydroxytryptamine (5-HT) and norepinephrine (NA) and treating or adjuvantly treating central nervous system diseases such as depression. Venlafaxine is metabolized in liver to form a strongly active metabolite of formula (III), 1-[2-dimethylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, a weakly active metabolite of formula (IV), 1-[2-dimethylamino-1-(4-methoxyphenyl)ethyl]cyclohexanol, and a metabolite of formula (V), 1-[2-methylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, in which the metabolite (III) and venlafaxine have the same therapeutic effects (see U.S. Pat. No. 4,535,186A, US20040176468A1, US20040147601A1, US20030191347A1). Moreover, the direct uptake of the metabolite (III) for treating central nervous system diseases, especially, depression, has the advantages of using a single active compound, facilitates the adjustment of dosage and therapeutic effects, alleviates side-effects, and reduces the risk of interaction with other drugs (see U.S. Pat. No. 6,673,838B2). However, because of the presence of more hydroxyl groups, the metabolite (III) has increased hydrophilicity, thus decreasing absorption rate via oral or transdermal routes of administration and possibly increasing pre-system side effects of unabsorbed drugs. In order to overcome the above defects of the metabolite (III), a series of derivatives represented by formula (VI) were synthesized. These compounds of formula (VI), which are prodrugs of the metabolite (III), were shown to have metabolized in vivo to produce the metabolite (III), thereby exhibiting therapeutic effects (see Chinese Patent No. CN1955159A, CN1706813A). Chinese Patent No. CN1955159A discloses a compound of formula (I), 4-[2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride, and a method for preparing the same. The compound of formula (I), as described in CN1955159A, is a white crystalline solid with a melting point of 203.2° C.-206.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
90 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Dodecanethiol (69 g), venlafaxine (55 g), and an ethanolic solution of sodium ethanolate (21%, 82 g) are charged to a pressure vessel. The temperature is raised to 150° C. and the reaction mixture is stirred for 2 days. Then the temperature is lowered and the solution is filtered. The pH of the filtrate is adjusted to 9.5 with aqueous hydrogen chloride. The crystals are collected by suction filtration. The cake is washed with ethanol and dried in vacuo.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Venlafaxine (5.6 g) and benzenethiol sodium salt (6.9 g) are charged to PEG 400 (25 g). The reaction mixture is heated to 160° C. for 5 hours. Then the temperature is lowered and water is added (60 g). The pH is adjusted to 3.5 with H3PO4. The organic by-products are removed by extraction with heptanes (25 g). The pH of the aqueous layer is then adjusted to 9.5 with aqueous ammonia. The precipitate is collected by suction filtration, re-slurried in water (100 g), isolated by suction filtration and dried in vacuo.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG 400
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 1.90 g of anhydrous sodium sulfide, 2.0 g of selenium and 6 mL of 1-methylpyrrolidone was heated to 145° C. under nitrogen, and then 3.5 g of venlafaxine dissolved in 10 mL of 1-methylpyrrolidone was added. The mixture was stirred and heated at 145° C. under nitrogen. Reaction mixture was heated at 145° C. for 16 hours, then it was cooled and mixed with 70 mL of ethylacetate and 50 mL of water. The mixture was placed into a refrigerator and crystals were filtered. After being recrystallized from 45 mL of ethanol, 2.0 g of desvenlafaxine was obtained with the yield 60%.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desvenlafaxine
Desvenlafaxine
[4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methoxybenzoate
Desvenlafaxine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。